molecular formula C8H6BrN B105621 3-(Bromomethyl)benzonitrile CAS No. 28188-41-2

3-(Bromomethyl)benzonitrile

Cat. No.: B105621
CAS No.: 28188-41-2
M. Wt: 196.04 g/mol
InChI Key: CVKOOKPNCVYHNY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzonitrile is an organic compound with the molecular formula C8H6BrN. It is a derivative of benzonitrile, where a bromomethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

It’s known that bromomethyl compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules .

Mode of Action

3-(Bromomethyl)benzonitrile is a brominated compound, and bromine is a good leaving group. This means that the bromine atom can be easily replaced by other groups or atoms in a chemical reaction . In the presence of a nucleophile, such as the oxygen atom in a water molecule or the nitrogen atom in an amine, the bromine atom in this compound can be replaced, leading to the formation of a new chemical bond .

Biochemical Pathways

Bromomethyl compounds can potentially interfere with various biochemical pathways due to their reactivity with nucleophilic sites in biological molecules .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .

Result of Action

Due to its reactivity, it could potentially cause modifications to biological molecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as different pH levels can affect the nucleophilicity of biological molecules . Furthermore, temperature and the presence of other chemicals can also influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKOOKPNCVYHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067363
Record name Benzonitrile, 3-(bromomethyl)-
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28188-41-2
Record name 3-Cyanobenzyl bromide
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name 3-Cyanobenzyl bromide
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name Benzonitrile, 3-(bromomethyl)-
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Record name α-bromo-m-toluonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-(Bromomethyl)benzonitrile in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis due to its reactive bromomethyl group. It readily participates in nucleophilic substitution reactions, enabling the introduction of the 3-cyanobenzyl group into various molecules. This is exemplified by its use in synthesizing:

  • Oxadiazole-based ligands: Researchers have employed this compound to create semi-rigid, symmetric double-armed oxadiazole bridging ligands. These ligands have shown potential in coordination chemistry, specifically in forming discrete and polymeric complexes with silver(I) salts. []
  • Benzimidazolium salts: Reaction of this compound with N-(alkyl)benzimidazoliums yields meta-cyanobenzyl-substituted benzimidazolium salts. These salts exhibit potential as inhibitors of α-glycosidase and carbonic anhydrase, suggesting possible applications in treating related diseases. []
  • Naphthyl derivatives: The compound has been utilized in synthesizing a novel compound, 3,3′-{1,1′-Methylenebis[naphthalene-2,1-diylbis(oxymethylene)]}dibenzonitrile. This synthesis involved reacting this compound with 1,1′-methylenedinaphthalen-2-ol. []

Q2: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?

A2: Yes, research on cinnamyl derivatives as potential Factor Xa (FXa) inhibitors provides insights into SAR. While not directly derived from this compound, the research highlights how modifying linker chains and substituents on the benzamidine moiety (structurally similar to the 3-cyanobenzyl group) impacts FXa inhibitory activity, selectivity, and oral bioavailability. [] This suggests that modifications to the 3-cyanobenzyl group in other derivatives could similarly influence their biological activity.

Q3: Is there any information available regarding the analytical methods used to characterize this compound and its derivatives?

A3: The provided research papers primarily utilize standard spectroscopic techniques for characterization. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): This technique provides information about the structure and purity of the synthesized compounds. [, ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups present in the molecules. []
  • Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds, supporting their proposed structures. [, ]
  • Single-crystal X-ray diffraction: This method was employed to determine the molecular and crystal structures of specific benzimidazolium salt derivatives of this compound. []

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